molecular formula C18H14N6 B046804 N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine CAS No. 112675-52-2

N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine

Cat. No. B046804
Key on ui cas rn: 112675-52-2
M. Wt: 314.3 g/mol
InChI Key: SERDALJOTOQTDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05064963

Procedure details

Thirteen and seven tenths grams of [3-(1H-imidazol-1-yl)phenyl]guanidine, dihydrochloride (2) from Example 1, 8.8 g of 3-dimethylamino-1-(2-pyridyl)-2-propen-1-one (3), 50 ml of n-propanol and 10 ml of 10N sodium hydroxide is refluxed for 18 hours. The reaction is diluted with 50 ml of n-propanol and filtered. The collected yellow solid is stirred in 300 ml of water for 0.5 hour, filtered and washed with 50 ml of n-propanol followed by 100 ml of diethyl ether. The solid is air dried overnight giving 13.4 g (85%) of the desired product, mp 210°-211° C. The overall yield following this procedure is 73%.
Name
[3-(1H-imidazol-1-yl)phenyl]guanidine, dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
Cl.Cl.[N:3]1([C:8]2[CH:9]=[C:10]([NH:14][C:15]([NH2:17])=[NH:16])[CH:11]=[CH:12][CH:13]=2)[CH:7]=[CH:6][N:5]=[CH:4]1.CN(C)[CH:20]=[CH:21][C:22]([C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][N:25]=1)=O.[OH-].[Na+]>C(O)CC>[N:3]1([C:8]2[CH:9]=[C:10]([NH:14][C:15]3[N:17]=[C:22]([C:24]4[CH:29]=[CH:28][CH:27]=[CH:26][N:25]=4)[CH:21]=[CH:20][N:16]=3)[CH:11]=[CH:12][CH:13]=2)[CH:7]=[CH:6][N:5]=[CH:4]1 |f:0.1.2,4.5|

Inputs

Step One
Name
[3-(1H-imidazol-1-yl)phenyl]guanidine, dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.N1(C=NC=C1)C=1C=C(C=CC1)NC(=N)N
Name
Quantity
8.8 g
Type
reactant
Smiles
CN(C=CC(=O)C1=NC=CC=C1)C
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(CC)O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(CC)O

Conditions

Stirring
Type
CUSTOM
Details
The collected yellow solid is stirred in 300 ml of water for 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with 50 ml of n-propanol
CUSTOM
Type
CUSTOM
Details
dried overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
N1(C=NC=C1)C=1C=C(C=CC1)NC1=NC=CC(=N1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.4 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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